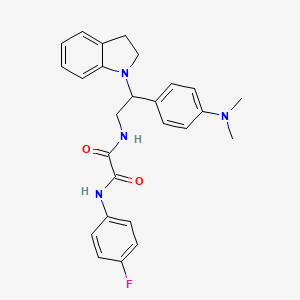
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound characterized by its unique structural features that include dimethylamino and fluorophenyl groups, along with an indoline moiety. This compound has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.
- Molecular Formula : C26H27FN4O2
- Molecular Weight : 446.5 g/mol
- CAS Registry Number : 941914-31-4
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances solubility, potentially improving bioavailability and interaction with target sites. The fluorophenyl group may contribute to increased binding affinity due to the electronegativity of fluorine, which can influence the electronic properties of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing dimethylamino phenyl moieties have shown promising results in inhibiting the growth of various cancer cell lines, including pancreatic (Panc-1) and breast cancer (MDA-MB-231) cells.
In a study evaluating the effects of similar compounds, it was found that certain derivatives could completely disrupt colony growth in MDA-MB-231 cells at concentrations as low as 1 µM, highlighting their potency as potential anticancer agents .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been assessed using various assays. Notably, it has shown varying degrees of effectiveness against different cell lines:
- Panc-1 Cells : Significant reduction in cell viability was observed.
- MDA-MB-231 Cells : The compound exhibited strong antiproliferative activity, particularly noted in colony formation assays.
The structure–activity relationship (SAR) studies suggest that modifications to the molecular structure can significantly impact biological efficacy, indicating a need for further exploration into optimized derivatives .
Study 1: Antiproliferative Effects
A comparative study on a series of oxalamide derivatives demonstrated that those with electron-withdrawing groups like fluorine exhibited enhanced anticancer properties. The study specifically noted that compounds with similar structures to this compound showed promising results in inhibiting cell growth in vitro .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could induce apoptosis in cancer cells through modulation of key signaling pathways, including those involved in cell cycle regulation and survival .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H27FN4O2 |
| Molecular Weight | 446.5 g/mol |
| CAS Registry Number | 941914-31-4 |
| Anticancer Activity | Effective against Panc-1 and MDA-MB-231 |
| Key Functional Groups | Dimethylamino, Fluorophenyl, Indoline |
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-30(2)22-13-7-19(8-14-22)24(31-16-15-18-5-3-4-6-23(18)31)17-28-25(32)26(33)29-21-11-9-20(27)10-12-21/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZUPSGZVNCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














